2-Amino-4-chlorothiophene-3-carbonitrile
Overview
Description
2-Amino-4-chlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3ClN2S . It’s a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction is a typical and significant synthetic method to thiophene derivatives, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of this compound is 158.61 . The exact structure would require more specific information or advanced tools such as NMR or X-ray crystallography.Chemical Reactions Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Structural Analysis and Synthesis
2-Amino-4-chlorothiophene-3-carbonitrile is a versatile compound in the field of organic chemistry, especially in the synthesis of heterocyclic compounds. A study by Çoruh et al. (2005) prepared a thiophene derivative, 2-amino-4-(2-naphthyl)thiophene-3-carbonitrile, highlighting the compound's potential in creating pharmacologically active molecules. The crystal structure, determined by NMR and X-ray diffraction, reveals significant interactions like hydrogen bonding and C-H⋯π interactions, indicative of the compound's utility in designing complex molecular structures Çoruh et al., 2005.
Molecular Modeling and Drug Design
The compound's role extends into computational chemistry and drug design, as illustrated by Obu et al. (2021). They synthesized and characterized 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, employing theoretical methods like Density Functional Theory (DFT) for structural analysis. Their findings, including the investigation of Non Linear Optics (NLO) and various chemical reactivity parameters, underscore the compound's potential in medicinal chemistry, particularly as an anti-tubercular agent Obu et al., 2021.
Photovoltaic and Optical Properties
The exploration of thiophene derivatives in materials science, particularly in photovoltaics and optoelectronics, is an emerging area. Zeyada et al. (2016) studied the structural and optical properties of thiophene-based compounds, revealing insights into their polycrystalline nature and their potential in thin-film applications. The analysis of optical properties based on spectrophotometer measurements opens avenues for these compounds in developing advanced materials for energy applications Zeyada et al., 2016.
Antimicrobial Activities
Thiophene derivatives have been evaluated for their antimicrobial properties, indicating their significance in the development of new therapeutic agents. Khan et al. (2013) synthesized a series of Schiff bases containing thiophene-3-carbonitrile, demonstrating their antibacterial activities. This research not only showcases the antimicrobial potential of these compounds but also opens up new pathways for drug development in combating resistant bacterial strains Khan et al., 2013.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that n-heterocyclic inhibitors, which include thiophene derivatives, adsorb on metallic surfaces through unshared paired electrons of heteroatoms (n, o), conjugated double and/or triple bonds, and aromatic rings . The adsorption of the heterocyclics on metal surface is influenced by several factors such as the presence of functional groups, electron density at donor heteroatoms (N, O, and S), and chemical structure .
Biochemical Pathways
It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Result of Action
It’s known that thiophene derivatives can act as corrosion inhibitors . The increased concentration of these compounds causes an increase in the extent of adsorption and surface coverage due to the availability of a large number of inhibitor molecules, therefore increasing inhibition efficiency .
Properties
IUPAC Name |
2-amino-4-chlorothiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-2-9-5(8)3(4)1-7/h2H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKNZJMPLWSMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90312-20-2 | |
Record name | 2-amino-4-chlorothiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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